molecular formula C19H26N2O6 B6300663 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid CAS No. 2200388-70-9

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid

Cat. No.: B6300663
CAS No.: 2200388-70-9
M. Wt: 378.4 g/mol
InChI Key: OKXKHRRHRTZBJM-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid (CAS 2200388-70-9) is a high-purity chemical building block offered with a typical purity of 95% to 98% . This compound, with the molecular formula C19H26N2O6 and a molecular weight of 378.42 g/mol, is a diazepane derivative that serves as a versatile scaffold in organic synthesis and medicinal chemistry research . The structure features both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protective groups, making it a valuable precursor for the selective synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds . The compound is for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses. Researchers should note that this material may cause skin and eye irritation and should be handled with appropriate personal protective equipment, referring to the supplied Safety Data Sheet for detailed handling and hazard information . It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(11-15(12-21)16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKHRRHRTZBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Diamine Precursors

A common approach involves condensing 1,4-diamine derivatives with carbonyl-containing fragments. For example, reacting 1,3-diaminopropane with ethyl glyoxylate under acidic conditions generates a 1,4-diazepane intermediate. This method, however, often requires high dilution to favor intramolecular cyclization over polymerization.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 0°C to room temperature

  • Yield: 45–60% (reported for analogous systems)

Ring Expansion of Piperidine Derivatives

An alternative route employs piperidine derivatives subjected to ring-expansion reactions. For instance, treatment of N-Boc-piperidine-4-carboxaldehyde with hydroxylamine followed by reduction yields a diazepane scaffold. This method benefits from commercial availability of piperidine precursors but introduces complexity in subsequent functionalization.

Protecting Group Strategies

Sequential Protection of Amines

The dual protection of 1,4-diazepane requires careful ordering to prevent cross-reactivity:

Step 1: Boc Protection

  • Reagent: Di-tert-butyl dicarbonate (Boc anhydride)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent: DCM or THF

  • Conditions: 0°C to room temperature, 2–4 hours

  • Yield: 85–92% (based on analogous diazepane systems)

Step 2: Cbz Protection

  • Reagent: Benzyl chloroformate

  • Base: Sodium bicarbonate (NaHCO₃)

  • Solvent: Water/THF biphasic system

  • Conditions: 0°C, 1 hour

  • Yield: 78–84%

Critical Consideration: The Boc group’s acid sensitivity necessitates installing it before the base-stable Cbz group to prevent deprotection during subsequent steps.

Optimization and Troubleshooting

Purification Challenges

The amphiphilic nature of the target compound complicates crystallization. A patented workaround from CN103687489A recommends:

Recrystallization Protocol:

  • Dissolve crude product in hot ethyl acetate (60°C).

  • Add n-hexane dropwise until cloud point.

  • Cool to −20°C and filter.

Purity Improvement: 75% → 98% (HPLC)

Side Reactions and Mitigation

Side ReactionCauseSolution
Boc deprotectionAcidic conditions during workupUse pH 7–8 buffers
Over-oxidationExcess KMnO₄Stoichiometric control
Cbz group hydrogenolysisResidual Pd catalystsThorough washing with EDTA

Comparative Analysis of Synthetic Routes

Table 1. Evaluation of Methodologies

MethodYield (%)Purity (%)Cost (Relative)Scalability
KMnO₄ oxidation9098LowIndustrial
Nitrile hydrolysis7595ModeratePilot-scale
Enzymatic oxidation82*99*HighLab-scale only

*Theoretical values based on analogous systems

Chemical Reactions Analysis

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Synthetic Utility : The target compound’s orthogonal protecting groups (Cbz/Boc) are advantageous in multi-step syntheses, as shown in peptide coupling reactions where selective deprotection is required .
  • Biological Relevance : Diazepane derivatives with bulky substituents (e.g., Cbz/Boc) exhibit reduced membrane permeability compared to acetyl/pyridinylmethyl analogs, impacting their utility in drug discovery .

Biological Activity

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid (CAS Number: 2200388-70-9) is a complex organic compound notable for its unique structural features, including a diazepane ring and protective groups that enhance its stability and solubility. This compound holds potential applications in medicinal chemistry and organic synthesis due to its biological activity.

Structural Characteristics

The molecular formula of this compound is C18H24N2O6, with a molecular weight of approximately 378.43 g/mol. The presence of benzyloxycarbonyl and tert-butoxycarbonyl groups allows for increased reactivity and functional versatility in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its functional groups, which can interact with various biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Properties : Potential inhibition of bacterial growth.
  • Antitumor Activity : Possible effects on cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Interaction with neuronal pathways that may protect against neurodegeneration.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diazepane derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Antitumor Effects

In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Neuroprotective Mechanisms

Research focused on the neuroprotective properties of diazepane derivatives showed that this compound could modulate neuroinflammatory responses. It reduced the expression of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acidPiperazine ringModerate antibacterialFewer functional groups
(S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acidStereoisomerVariable activityEnantiomeric differences
(R)-1-Boc-Piperazine-2-carboxylic acidSimilar piperazine structureLower cytotoxicityDifferent substitution pattern

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors involved in apoptosis and inflammation.
  • Enzyme Modulation : It could inhibit enzymes responsible for cell proliferation in cancer cells.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species, it may protect cellular integrity.

Q & A

Basic Question: What are the recommended synthetic methodologies for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups to the 1,4-diazepane-6-carboxylic acid scaffold?

Methodological Answer:
The synthesis typically involves sequential protection of the diazepane nitrogen atoms using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. For the Cbz group, benzyl chloroformate is reacted with the primary amine under basic conditions (e.g., sodium bicarbonate in THF/water) at 0–5°C to prevent side reactions. The Boc group is introduced via di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine (e.g., DMAP) in dichloromethane at room temperature. The order of protection (Cbz first, Boc second) is critical to avoid steric hindrance during subsequent steps .

Basic Question: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of protecting groups and verify the diazepane ring conformation.
  • X-ray Crystallography : For unambiguous structural determination, refine data using SHELXL (SHELX suite) to resolve torsional angles and hydrogen bonding patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Advanced Question: How can enantiomeric purity be ensured during the synthesis of 1,4-diazepane derivatives, and what analytical tools resolve stereochemical ambiguities?

Methodological Answer:
Enantiomeric purity is assessed via:

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.
  • X-ray Flack Parameter : For crystallized samples, refine enantiomorph polarity using Flack’s x parameter, which is robust against near-centrosymmetric structures .
  • Vibrational Circular Dichroism (VCD) : To correlate absolute configuration with experimental spectra.

Advanced Question: How can researchers optimize reaction conditions to minimize epimerization at the diazepane C6-carboxylic acid position during deprotection steps?

Methodological Answer:
Epimerization risks are mitigated by:

  • Low-Temperature Deprotection : Use TFA (for Boc) or H₂/Pd-C (for Cbz) at ≤0°C to reduce acid/base-catalyzed racemization.
  • Kinetic Monitoring : Track reaction progress via inline FTIR to terminate deprotection immediately after completion.
  • Additive Screening : Introduce scavengers like triethylsilane (for TFA) to suppress carbocation formation, which may induce stereochemical scrambling .

Advanced Question: How should researchers address discrepancies between computational modeling (e.g., DFT) and experimental crystallographic data for this compound?

Methodological Answer:
Resolve contradictions by:

  • Conformational Sampling : Perform molecular dynamics simulations to identify low-energy conformers missed in static DFT models.
  • Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical electron density maps to identify weak interactions (e.g., C–H···O) not accounted for in simulations.
  • Torsional Angle Refinement : Use SHELXL’s restraints to adjust computationally predicted angles to match crystallographic data .

Advanced Question: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design stability studies using:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under ambient conditions.
  • Solid-State Stability : Use powder X-ray diffraction (PXRD) to detect polymorphic transitions under humidity stress .

Advanced Question: How can researchers validate the absence of diastereomeric impurities in final synthetic batches?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons on the diazepane ring and protecting groups.
  • Dynamic HPLC : Perform temperature-gradient experiments to separate diastereomers with subtle retention time differences.
  • Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) to resolve minor impurity peaks in crystalline samples .

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